11-(2,5-Dimethylcyclohexyl)heneicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2,5-Dimethylcyclohexyl)heneicosane is an organic compound with the molecular formula C29H58. It is a derivative of heneicosane, a straight-chain saturated hydrocarbon. This compound features a cyclohexane ring substituted with two methyl groups at the 2 and 5 positions, and a heneicosane chain attached to the 11th carbon of the cyclohexane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-Dimethylcyclohexyl)heneicosane typically involves the alkylation of 2,5-dimethylcyclohexanol with a heneicosyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming an alkoxide ion which then undergoes nucleophilic substitution with the heneicosyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
11-(2,5-Dimethylcyclohexyl)heneicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, converting any unsaturated bonds to saturated ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
11-(2,5-Dimethylcyclohexyl)heneicosane has various applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential role in biological systems, including its interaction with cell membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 11-(2,5-Dimethylcyclohexyl)heneicosane involves its interaction with biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. It may also interact with specific proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Heneicosane: A straight-chain saturated hydrocarbon with the formula C21H44.
2,5-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups at the 2 and 5 positions.
11-(2,5-Dimethylphenyl)heneicosane: A similar compound with a phenyl ring instead of a cyclohexane ring.
Uniqueness
11-(2,5-Dimethylcyclohexyl)heneicosane is unique due to its combination of a long hydrocarbon chain and a substituted cyclohexane ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55429-27-1 |
---|---|
Molecular Formula |
C29H58 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-henicosan-11-yl-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C29H58/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h26-29H,5-25H2,1-4H3 |
InChI Key |
UPYOZECJBFFKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C1CC(CCC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.